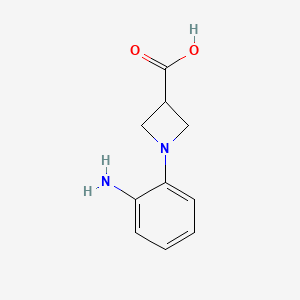

1-(2-Aminophenyl)azetidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

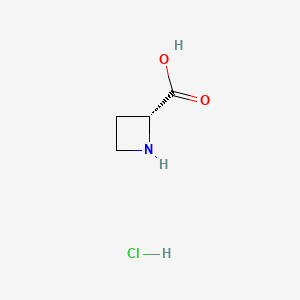

“1-(2-Aminophenyl)azetidine-3-carboxylic acid” is a chemical compound with the molecular formula C10H12N2O2 . Azetidines, the class of compounds to which this molecule belongs, are four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines are synthesized through various methods, including anionic and cationic ring-opening polymerization . The synthesis of azetidines has attracted major interest due to their unique reactivity driven by considerable ring strain .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane . The ring strain of azetidines lies between that of less stable aziridines and unreactive pyrrolidines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The polymerization of azetidines has many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .Physical and Chemical Properties Analysis

Carboxylic acids, such as “this compound”, have certain physical and chemical properties. For instance, carboxylic acids with one to four carbon atoms are completely miscible with water .Wissenschaftliche Forschungsanwendungen

Anticancer Research

Carboxylic acid derivatives, such as cinnamic acid and its phenolic analogues, have been extensively explored for their anticancer potentials. These compounds' 3-phenyl acrylic acid functionality enables various chemical reactions, making them significant in medicinal research as antitumor agents. Despite their rich medicinal tradition, the full potential of cinnamic acid derivatives in anticancer research had remained underutilized for decades. Recent attention towards these compounds has highlighted their promising antitumor efficacy, suggesting a similar potential for 1-(2-Aminophenyl)azetidine-3-carboxylic acid derivatives in anticancer applications (De, Baltas, & Bedos-Belval, 2011).

Biocatalyst Inhibition

Research on carboxylic acids has also indicated their role as biocatalyst inhibitors, which can be harnessed in biotechnological applications to control microbial growth or fermentation processes. Understanding the inhibitory mechanisms of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae can aid in designing robust strains for industrial applications, suggesting a potential area of research for this compound (Jarboe, Royce, & Liu, 2013).

Drug Development and Bioisosterism

In the context of drug development, carboxylic acid bioisosteres have been highlighted for their importance in modifying drug properties to overcome obstacles such as toxicity and limited bioavailability. Novel carboxylic acid substitutes have been developed to improve pharmacological profiles, indicating a promising avenue for derivatives of this compound in creating more effective and safer drugs (Horgan & O’ Sullivan, 2021).

Environmental Biodegradability

The environmental fate of carboxylic acids and their derivatives, including their biodegradability, has been a subject of study, providing insights into the ecological impact of these compounds. Understanding the microbial degradation pathways of carboxylic acids can inform environmental risk assessments and the development of greener chemicals, potentially including this compound derivatives (Liu & Avendaño, 2013).

Wirkmechanismus

Zukünftige Richtungen

Azetidines, including “1-(2-Aminophenyl)azetidine-3-carboxylic acid”, have attracted major attention in organic synthesis due to their unique properties . Future research directions may include the development of new synthesis methods, exploration of their reactivity, and application in various fields such as medicinal chemistry .

Eigenschaften

IUPAC Name |

1-(2-aminophenyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c11-8-3-1-2-4-9(8)12-5-7(6-12)10(13)14/h1-4,7H,5-6,11H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUSIGIRDLRJTSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=CC=CC=C2N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.